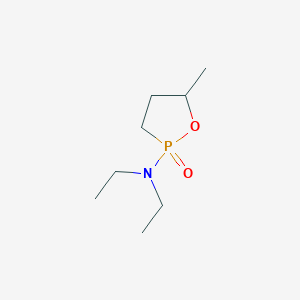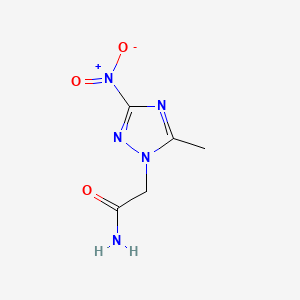![molecular formula C11H16O6 B14282145 Bis[(oxiran-2-yl)methyl] pentanedioate CAS No. 133548-06-8](/img/structure/B14282145.png)
Bis[(oxiran-2-yl)methyl] pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[(oxiran-2-yl)methyl] pentanedioate typically involves the esterification of pentanedioic acid with oxirane. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(oxiran-2-yl)methyl] pentanedioate can undergo various chemical reactions, including:
Oxidation: The epoxide rings can be oxidized to form diols.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the epoxide rings.
Major Products Formed
Oxidation: Diols are formed from the oxidation of the epoxide rings.
Reduction: Alcohols are produced from the reduction of the ester groups.
Substitution: Substituted alcohols or ethers are formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Bis[(oxiran-2-yl)methyl] pentanedioate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes.
Materials Science: It is employed in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: The compound is investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its reactive epoxide groups.
Mecanismo De Acción
The mechanism of action of bis[(oxiran-2-yl)methyl] pentanedioate involves the reactivity of its epoxide rings and ester groups. The epoxide rings can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The ester groups can be hydrolyzed or reduced, providing additional reactive sites for further chemical modifications.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A diglycidyl ether: Another compound with epoxide functionality, commonly used in the production of epoxy resins.
Bisphenol F diglycidyl ether: Similar to bisphenol A diglycidyl ether but with different structural properties.
Bis(2,3-epoxypropyl) terephthalate: A compound with similar epoxide groups but derived from terephthalic acid.
Uniqueness
Bis[(oxiran-2-yl)methyl] pentanedioate is unique due to its specific combination of epoxide and ester functionalities, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in polymer synthesis and materials science, making it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
133548-06-8 |
|---|---|
Fórmula molecular |
C11H16O6 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
bis(oxiran-2-ylmethyl) pentanedioate |
InChI |
InChI=1S/C11H16O6/c12-10(16-6-8-4-14-8)2-1-3-11(13)17-7-9-5-15-9/h8-9H,1-7H2 |
Clave InChI |
BXBGKJAQBJBRAJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC(=O)CCCC(=O)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


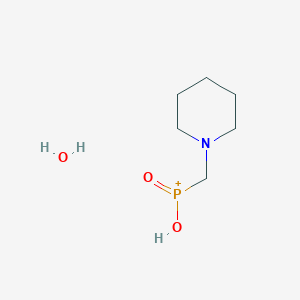
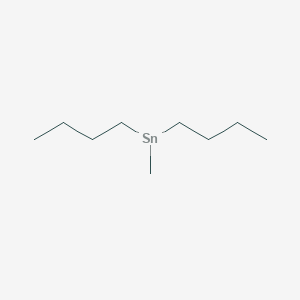
![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)

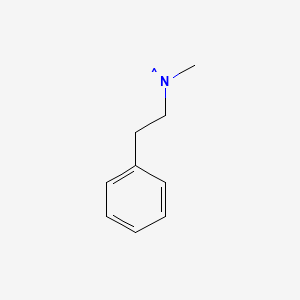
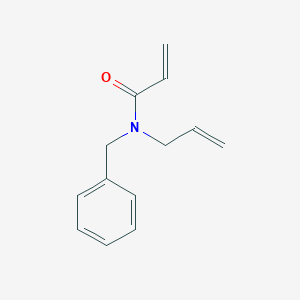
![Silane, trimethyl[(trifluoromethyl)thio]-](/img/structure/B14282103.png)
![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)
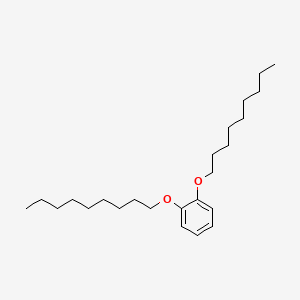
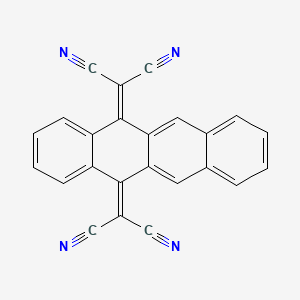
![N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide](/img/structure/B14282129.png)
